molecular formula C20H19N3O4S2 B14970897 N1-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide

N1-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide

Cat. No.: B14970897
M. Wt: 429.5 g/mol
InChI Key: QAMGYGBVEVFTGX-UHFFFAOYSA-N
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Description

N-[2-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)ETHYL]-N’-[(PYRIDIN-3-YL)METHYL]ETHANEDIAMIDE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)ETHYL]-N’-[(PYRIDIN-3-YL)METHYL]ETHANEDIAMIDE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzenesulfonyl Intermediate: This step involves the sulfonylation of benzene using sulfonyl chloride in the presence of a base such as pyridine.

    Thiophene Derivative Formation: The thiophene ring is introduced through a Friedel-Crafts acylation reaction.

    Coupling Reaction: The benzenesulfonyl and thiophene intermediates are coupled using a suitable coupling agent like dicyclohexylcarbodiimide (DCC).

    Introduction of the Pyridine Moiety: The final step involves the reaction of the intermediate with pyridine-3-carboxaldehyde under reductive amination conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)ETHYL]-N’-[(PYRIDIN-3-YL)METHYL]ETHANEDIAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Aromatic substitution reactions can occur on the benzene and pyridine rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Electrophilic aromatic substitution using reagents like bromine or chlorosulfonic acid.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives or sulfonated products.

Scientific Research Applications

N-[2-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)ETHYL]-N’-[(PYRIDIN-3-YL)METHYL]ETHANEDIAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.

    Materials Science: Used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-[2-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)ETHYL]-N’-[(PYRIDIN-3-YL)METHYL]ETHANEDIAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(BENZENESULFONYL)-2-(FURAN-2-YL)ETHYL]-N’-[(PYRIDIN-3-YL)METHYL]ETHANEDIAMIDE
  • N-[2-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)ETHYL]-N’-[(PYRIDIN-4-YL)METHYL]ETHANEDIAMIDE

Uniqueness

N-[2-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)ETHYL]-N’-[(PYRIDIN-3-YL)METHYL]ETHANEDIAMIDE is unique due to its specific combination of aromatic and heterocyclic rings, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H19N3O4S2

Molecular Weight

429.5 g/mol

IUPAC Name

N'-[2-(benzenesulfonyl)-2-thiophen-2-ylethyl]-N-(pyridin-3-ylmethyl)oxamide

InChI

InChI=1S/C20H19N3O4S2/c24-19(22-13-15-6-4-10-21-12-15)20(25)23-14-18(17-9-5-11-28-17)29(26,27)16-7-2-1-3-8-16/h1-12,18H,13-14H2,(H,22,24)(H,23,25)

InChI Key

QAMGYGBVEVFTGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NCC2=CN=CC=C2)C3=CC=CS3

Origin of Product

United States

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